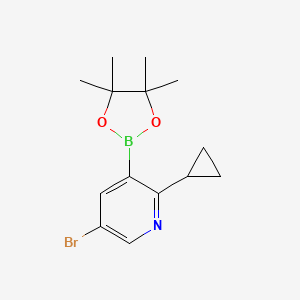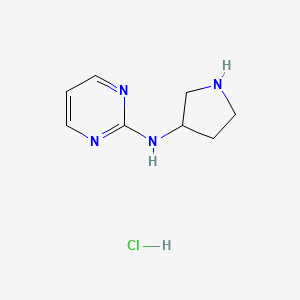
N-(pyrrolidin-3-yl)pyrimidin-2-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(pyrrolidin-3-yl)pyrimidin-2-amine hydrochloride is a chemical compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of a pyrrolidine ring attached to a pyrimidine moiety, making it a versatile scaffold for the development of novel biologically active compounds .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyrrolidin-3-yl)pyrimidin-2-amine hydrochloride typically involves the reaction of pyrrolidine with pyrimidine derivatives under specific conditions. One common method involves the use of magnesium oxide nanoparticles as a catalyst to facilitate the reaction . The reaction conditions are generally mild, and the process can be carried out in various solvents, including toluene and ethyl acetate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common practices to achieve the desired product quality.
化学反応の分析
Types of Reactions
N-(pyrrolidin-3-yl)pyrimidin-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrimidine ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce amine derivatives.
科学的研究の応用
N-(pyrrolidin-3-yl)pyrimidin-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a pharmacophore in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(pyrrolidin-3-yl)pyrimidin-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways . The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- N-(pyridin-2-yl)pyrimidin-2-amine
- N-Phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- N-Ethyl-4-(pyrrolidin-3-yl)pyrimidin-2-amine hydrochloride
Uniqueness
N-(pyrrolidin-3-yl)pyrimidin-2-amine hydrochloride stands out due to its unique combination of the pyrrolidine and pyrimidine rings, which provides a distinct three-dimensional structure. This structural feature enhances its ability to interact with a wide range of biological targets, making it a valuable compound in drug discovery and other scientific research applications .
特性
分子式 |
C8H13ClN4 |
|---|---|
分子量 |
200.67 g/mol |
IUPAC名 |
N-pyrrolidin-3-ylpyrimidin-2-amine;hydrochloride |
InChI |
InChI=1S/C8H12N4.ClH/c1-3-10-8(11-4-1)12-7-2-5-9-6-7;/h1,3-4,7,9H,2,5-6H2,(H,10,11,12);1H |
InChIキー |
ROQCHZDMJQWMQP-UHFFFAOYSA-N |
正規SMILES |
C1CNCC1NC2=NC=CC=N2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


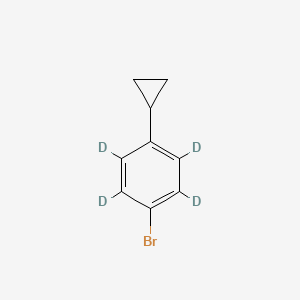
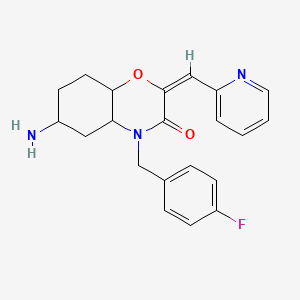
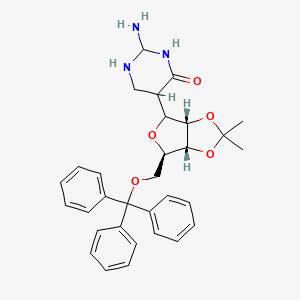
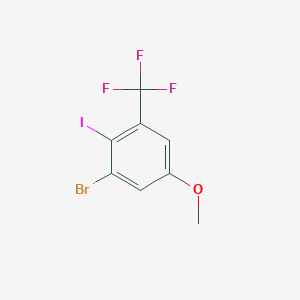
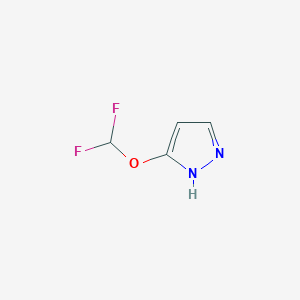
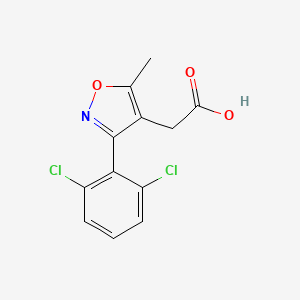
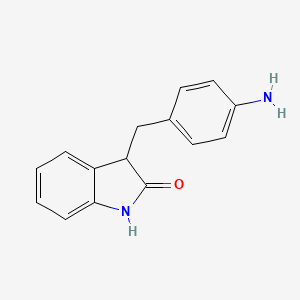
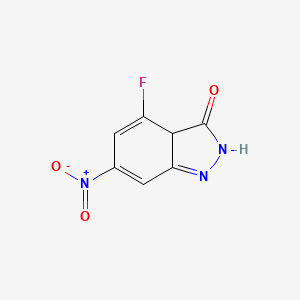
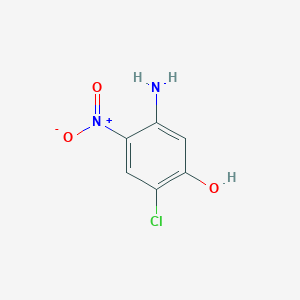
![2-(Methoxymethyl)-3,4-dihydropyrrolo[1,2-c]pyrimidin-1-one](/img/structure/B12329322.png)
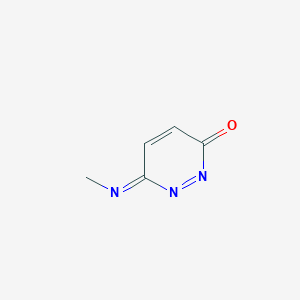
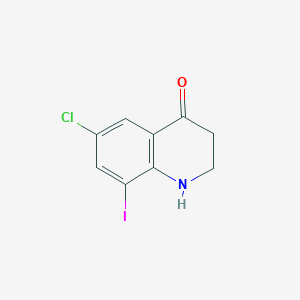
![S,S-2,6-bis(1,1-diMethylethyl)-2,3,5,6-tetrahydro-1H-IMidazo[1,2-a]iMidazole HI salt](/img/structure/B12329350.png)
